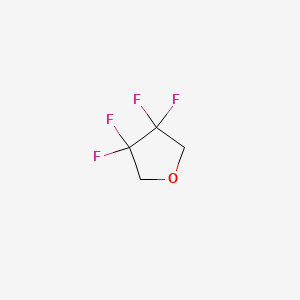

3,3,4,4-Tetrafluorooxolane

Descripción

Significance of Fluorine Incorporation in Molecular Design and Function

The introduction of fluorine into organic molecules imparts a range of desirable properties, making it a powerful tool in medicinal chemistry, materials science, and agrochemicals. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its presence can significantly alter a molecule's electronic distribution, impacting its acidity (pKa), dipole moment, and chemical reactivity. tandfonline.com The substitution of hydrogen with fluorine, an atom of comparable size, can be achieved without substantial steric alterations. numberanalytics.comacs.org This substitution, however, can dramatically enhance metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is stronger than the carbon-hydrogen bond. tandfonline.com

Overview of Cyclic Ether Chemistry with Emphasis on Oxolane Systems

Cyclic ethers are heterocyclic compounds containing at least one oxygen atom within a ring structure. wikipedia.orgatamanchemicals.com Tetrahydrofuran (B95107) (THF), also known as oxolane, is a five-membered cyclic ether with the formula (CH₂)₄O. wikipedia.orgatamanchemicals.comjunyuanpetroleumgroup.com It is a colorless, water-miscible organic liquid that serves as a versatile solvent due to its polarity and ability to dissolve a wide range of nonpolar and polar compounds. wikipedia.orgjunyuanpetroleumgroup.com

The oxolane ring is a common structural motif in many natural products and synthetic compounds. Its chemistry is characterized by the reactivity of the ether oxygen and the C-H bonds of the ring. Oxolane itself is primarily used as a precursor to polymers and as a solvent in various industrial processes and laboratory syntheses, including Grignard reactions and hydroboration. wikipedia.org The class of oxolanes includes several structures, with tetrahydrofuran being the parent compound, monoxolane. wikipedia.org

Positioning of 3,3,4,4-Tetrafluorooxolane within Advanced Fluorinated Heterocycles

This compound represents a strategic convergence of fluorine chemistry and cyclic ether structure. As a fluorinated heterocycle, it belongs to a subclass of compounds that are gaining prominence for their unique combination of properties. tandfonline.commdpi.com The direct attachment of multiple fluorine atoms to the oxolane ring is expected to significantly modify its physical and chemical characteristics compared to the non-fluorinated parent compound.

This compound is considered a fluorinated building block for creating more complex molecules. tcichemicals.com Its enhanced chemical stability and resistance to oxidation, conferred by the fluorine atoms, make it a potentially valuable component in various applications. cymitquimica.com These applications range from its use as a specialized solvent in organic synthesis to a component in the formulation of electrolytes for energy storage devices and in the production of fluorinated polymers. cymitquimica.comnih.govmdpi.com The study of this compound and similar advanced fluorinated heterocycles is driven by the continuous search for new materials and molecules with tailored properties for specific, high-performance applications. nih.govrsc.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H4F4O |

| Molecular Weight | 144.07 g/mol |

| Boiling Point | 82°C |

| Density | 1.38 g/cm³ |

| Refractive Index | 1.32 |

| LogP | 1.28720 |

Note: The data in this table is compiled from various chemical sources. chemsrc.com

Structure

3D Structure

Propiedades

IUPAC Name |

3,3,4,4-tetrafluorooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4O/c5-3(6)1-9-2-4(3,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVCNRFVUUDZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382081 | |

| Record name | 3,3,4,4-tetrafluorooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-33-4 | |

| Record name | 3,3,4,4-Tetrafluorotetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4-tetrafluorooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3,3,4,4 Tetrafluorooxolane

Impact of Fluorine Substitution on Ring Reactivity and Stability

Furthermore, the introduction of fluorine atoms influences the molecule's ionization potential. Generally, the substitution of fluorine in alkanes leads to a greater ionization energy, making the resulting fluorinated alkanes more difficult to oxidize. nih.gov This increased stability against oxidation is a key feature of many fluorinated organic compounds. The planarity and conformational stability of the five-membered ring can also be affected by the substitution pattern. nih.gov

| Property | Oxolane (Tetrahydrofuran) | 3,3,4,4-Tetrafluorooxolane | Reference |

|---|---|---|---|

| Bonding Strength (C-C, C-O) | Standard | Increased due to inductive effects | nih.gov |

| Oxidation Potential | Lower | Higher (more difficult to oxidize) | nih.gov |

| Oxygen Basicity (Lewis Base Strength) | Moderate | Significantly Reduced | Inferred from electronic effects |

| Electrophilicity of Ring Carbons | Low | Increased at C-3 and C-4 | Inferred from electronic effects |

Exploration of Reaction Pathways and Detailed Mechanisms

The reaction pathways of this compound are dictated by the strong electron-withdrawing nature of the fluorine substituents. This influences how the molecule interacts with various reagents, particularly in ring-opening reactions and encounters with electrophilic and nucleophilic species.

Ring-opening reactions of cyclic ethers like oxolane (tetrahydrofuran, THF) are well-known and typically proceed through cationic polymerization catalyzed by Lewis acids. researchgate.net The mechanism involves the activation of the C-O bond, often through the formation of an oxonium intermediate after the ether's oxygen atom coordinates with a Lewis acid. researchgate.netnih.gov This coordination makes the ring's carbon atoms more susceptible to nucleophilic attack, leading to ring cleavage. researchgate.net

For this compound, this process is modified. The electron-withdrawing fluorine atoms significantly reduce the electron density on the oxygen atom, making it a much weaker Lewis base compared to the oxygen in THF. Consequently, initiating a ring-opening reaction requires stronger Lewis acids or more forcing conditions to achieve the initial coordination and activation step. Once activated, however, the ring carbons (particularly C-2 and C-5) become highly electrophilic and are readily attacked by nucleophiles, leading to the opening of the ring. Anionic ring-opening polymerization, which involves nucleophilic reagents as initiators, is another possible pathway, particularly for strained three- or four-membered rings, but can also occur with five-membered rings under certain conditions. youtube.com

The interaction of this compound with electrophiles and nucleophiles is fundamentally different from that of its non-fluorinated analog.

Reactions with Electrophiles: Electrophiles are electron-seeking species that target regions of high electron density. youtube.com In this compound, the oxygen atom's lone pairs are the primary site of electron density. However, the strong inductive effect of the four fluorine atoms pulls electron density away from the oxygen, severely diminishing its nucleophilicity and basicity. As a result, reactions with electrophiles are generally unfavorable and would require very powerful electrophilic agents.

| Reagent Type | Predicted Reactivity | Rationale | Reference |

|---|---|---|---|

| Strong Lewis Acids (e.g., SbF₅) | Coordination and potential ring-opening | Can overcome the low basicity of the oxygen atom to initiate reaction. | researchgate.net |

| Strong Nucleophiles (e.g., Organolithiums) | Potential for ring-opening via attack at C2/C5 | The electron-deficient ring is susceptible to nucleophilic cleavage. | youtube.com |

| Electrophiles (e.g., Alkyl Halides) | Very low to no reactivity | The oxygen atom is a very weak nucleophile due to fluorine's inductive effect. | youtube.com |

| Oxidizing Agents | High stability | Fluorination increases the ionization potential, making the molecule resistant to oxidation. | nih.gov |

Derivatization and Functional Group Transformations on the Fluorinated Oxolane Core

Derivatization of the this compound core is challenging due to the molecule's inherent stability and the inertness of C-F bonds. Functional group transformations on the saturated, fluorinated ring without causing its cleavage are not common. The high strength of the C-H bonds at the C-2 and C-5 positions, while slightly activated by the adjacent oxygen, are generally unreactive.

Most functionalization strategies would likely stem from products formed after a ring-opening reaction. Once the ring is opened, a linear C4 chain with terminal functional groups (e.g., hydroxyl and an ether) is formed. This linear intermediate provides reactive sites for a wide range of subsequent derivatization and functional group transformations, allowing for the incorporation of the tetrafluorinated butane segment into more complex molecular architectures. Direct functionalization on the intact ring would likely require highly energetic processes, such as radical reactions, to substitute the hydrogens at the C-2 or C-5 positions.

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Systems

NMR spectroscopy is an indispensable tool for the structural analysis of fluorine-containing molecules like 3,3,4,4-Tetrafluorooxolane. The presence of fluorine (¹⁹F), hydrogen (¹H), and carbon (¹³C) nuclei allows for a multi-faceted approach to confirming its molecular structure.

High-Resolution Fluorine-19 NMR (¹⁹F NMR) Studies

Fluorine-19 is a highly sensitive nucleus with a 100% natural abundance, making ¹⁹F NMR a powerful technique for studying fluorinated compounds. huji.ac.il It offers a wide range of chemical shifts, which are highly sensitive to the local electronic environment of the fluorine atoms. alfa-chemistry.com

Table 1: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity |

|---|

Note: The exact chemical shift can vary depending on the solvent and experimental conditions.

Multinuclear NMR Correlations (e.g., ¹H, ¹³C, ¹⁹F)

To gain a complete structural picture, correlating the signals from ¹H, ¹³C, and ¹⁹F NMR spectra is essential.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to show a single resonance corresponding to the four equivalent protons on the C2 and C5 positions. Due to coupling with the adjacent fluorine atoms (a three-bond coupling, ³JHF), this signal would be split into a triplet. The chemical shift would be downfield compared to non-fluorinated tetrahydrofuran (B95107), a result of the deshielding effect of the electronegative fluorine atoms.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would display two distinct signals. One signal corresponds to the two equivalent fluorinated carbons (C3 and C4), and the other to the two equivalent non-fluorinated carbons (C2 and C5). The signal for the fluorinated carbons will be significantly shifted downfield and will exhibit splitting due to one-bond coupling with fluorine (¹JCF). bhu.ac.incompoundchem.com The signal for the non-fluorinated carbons will also be split due to two-bond coupling with the fluorine atoms (²JCF).

Table 2: Predicted Multinuclear NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | C2-H, C5-H | 3.5 - 4.5 | Triplet (t) | ³JHF: 1-5 |

| ¹³C | C2, C5 | 60 - 75 | Triplet (t) | ²JCF: 20-30 |

Note: Predicted values are based on typical ranges for similar fluorinated ethers and may vary.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of molecules. hmdb.ca

Identification of Characteristic Vibrational Modes and Functional Groups

The IR and Raman spectra of this compound are expected to be dominated by vibrations involving the C-F and C-O bonds.

C-F Stretching Modes : Strong absorption bands in the IR spectrum between 1100 and 1300 cm⁻¹ are characteristic of C-F stretching vibrations. Due to the presence of two CF₂ groups, multiple strong bands are expected in this region.

C-O-C Stretching : The stretching vibration of the ether group (C-O-C) typically appears in the region of 1050-1150 cm⁻¹. This band is usually strong in the IR spectrum.

CH₂ Vibrations : The symmetric and asymmetric stretching modes of the CH₂ groups are expected in the 2850-3000 cm⁻¹ region. Bending and wagging modes for these groups would appear at lower frequencies.

Raman spectroscopy provides complementary information, with symmetric vibrations often being more intense than in the IR spectrum. researching.cnufop.br

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch | 2850 - 3000 | Medium | Medium |

| C-F Stretch | 1100 - 1300 | Strong | Medium-Weak |

| C-O-C Stretch | 1050 - 1150 | Strong | Weak |

| CH₂ Bend | 1400 - 1480 | Medium | Medium |

Conformational Analysis through Vibrational Fingerprints

The oxolane ring is not planar and exists in various puckered conformations, such as the envelope and twist forms. The substitution of hydrogen with bulky and electronegative fluorine atoms significantly influences the conformational preferences of the ring. nih.gov

Vibrational spectroscopy can be used to study this conformational equilibrium. mdpi.com Different conformers will have slightly different vibrational frequencies, leading to the appearance of distinct bands in the "fingerprint" region of the IR and Raman spectra (below 1500 cm⁻¹). By analyzing the spectra, potentially with the aid of computational chemistry, the most stable conformation and the energy barriers between different conformers can be determined. dtic.mil For fluorinated alkanes, the polarity of the medium has been shown to significantly influence conformational profiles. soton.ac.uk

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org

For this compound (C₄H₄F₄O), the molecular weight is approximately 156.06 g/mol . The molecular ion peak (M⁺) at m/z 156 would be expected in the mass spectrum, although for some ethers, this peak can be weak. whitman.edu

The fragmentation of fluorinated ethers is influenced by the stability of the resulting carbocations and neutral fragments. whitman.edu Common fragmentation pathways for this compound would likely involve:

Loss of HF : A peak at M-20 (m/z 136) is common for fluorinated compounds. whitman.edu

Alpha-cleavage : Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation pattern for ethers. libretexts.org This would lead to the loss of a CH₂F₂ fragment or cleavage of the ring.

Loss of Fluorine : A peak corresponding to the loss of a fluorine radical (M-19) at m/z 137 might be observed. researchgate.net

Ring Opening and Cleavage : The molecular ion can undergo ring-opening followed by cleavage, leading to various smaller fluorinated and non-fluorinated fragments.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 156 | [C₄H₄F₄O]⁺ | Molecular Ion (M⁺) |

| 137 | [C₄H₄F₃O]⁺ | Loss of ·F |

| 136 | [C₄H₃F₄O]⁺ | Loss of HF |

| 101 | [C₂HF₄]⁺ | Cleavage and rearrangement |

| 69 | [CF₃]⁺ | Common fluorinated fragment |

Emerging Spectroscopic Methodologies for Enhanced Structural Information

Recent advancements in spectroscopic techniques offer powerful tools for probing the intricate structural and conformational details of molecules like this compound. These emerging methodologies provide information beyond conventional spectroscopic methods, enabling a deeper understanding of molecular dynamics, electronic structure, and bonding environments.

Two-Dimensional Infrared (2D IR) Spectroscopy

Two-Dimensional Infrared (2D IR) spectroscopy is a sophisticated nonlinear technique that provides insights into the structure and dynamics of molecules with femtosecond time resolution. wikipedia.org Unlike linear IR spectroscopy which produces a one-dimensional spectrum, 2D IR spreads the spectral information across two frequency axes, creating a correlation map between different vibrational modes. acs.orgwisc.edu This technique is particularly adept at revealing vibrational couplings, anharmonicities, and tracking ultrafast chemical dynamics such as conformational changes and energy transfer. wikipedia.org

For a molecule such as this compound, 2D IR can be instrumental in elucidating the conformational landscape of the five-membered ring. The spectrum would feature diagonal peaks corresponding to the fundamental vibrational modes, such as the symmetric and asymmetric C-F stretches and the C-O-C ether stretch. The true power of the technique lies in the appearance of off-diagonal cross-peaks. nih.gov These cross-peaks signify coupling between different vibrational modes. For instance, a cross-peak between a C-F stretching mode and a ring deformation mode would provide direct evidence of their mechanical or electrical interaction, offering constraints on the three-dimensional structure of the molecule. nih.gov

Furthermore, by varying the waiting time between the initial pump pulses and the final probe pulse, it is possible to observe the evolution of these cross-peaks. acs.org This allows for the tracking of structural dynamics on a sub-picosecond timescale, such as the rate of conformational exchange between different puckered forms of the oxolane ring. wikipedia.org The analysis of the rise and decay of cross-peak intensities can provide quantitative rates for these dynamic processes. acs.org

| Peak Type | Excitation Frequency (ω₁ axis) | Detection Frequency (ω₃ axis) | Interpretation |

|---|---|---|---|

| Diagonal Peak | ~1100-1200 cm⁻¹ | ~1100-1200 cm⁻¹ | Fundamental C-F symmetric/asymmetric stretching vibrations. |

| Diagonal Peak | ~1050-1150 cm⁻¹ | ~1050-1150 cm⁻¹ | Fundamental C-O-C ether stretching vibration. |

| Cross-Peak | ~1100-1200 cm⁻¹ | ~1050-1150 cm⁻¹ | Vibrational coupling between C-F stretch and C-O-C stretch modes, indicative of structural relationships. |

| Cross-Peak | ~900-1000 cm⁻¹ | ~1100-1200 cm⁻¹ | Coupling between ring deformation modes and C-F stretching modes, sensitive to ring conformation. |

Synchrotron-Based X-ray Absorption (XAS) and Photoelectron (XPS) Spectroscopy

Synchrotron light sources produce highly intense and tunable X-ray beams that enable advanced characterization of molecular electronic structure and elemental composition. nih.govcornell.edu For organofluorine compounds like this compound, synchrotron-based X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are particularly powerful. nih.gov

Synchrotron-Based X-ray Absorption Spectroscopy (XAS)

XAS is an element-specific technique that probes the electronic structure of a specific atom by exciting a core electron to unoccupied states. arxiv.org By tuning the synchrotron X-ray energy to the fluorine K-edge (around 680-700 eV), one can selectively investigate the environment of the fluorine atoms in this compound. researchgate.net The resulting X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and local coordination geometry of the absorbing atom. rsc.org Analysis of the F K-edge XANES spectrum would reveal features corresponding to transitions of the F 1s electron to unoccupied molecular orbitals, such as the σ*(C-F) antibonding orbitals. aps.org The energy and intensity of these features provide a detailed fingerprint of the covalent bonding between carbon and fluorine within the molecule. aps.org

Synchrotron-Based X-ray Photoelectron Spectroscopy (XPS)

XPS provides information on elemental composition and the chemical environment of atoms by measuring the binding energies of their core electrons. rsc.org When applied to this compound, the high energy resolution achievable with synchrotron radiation allows for precise measurement of the C 1s and F 1s core-level spectra.

The F 1s spectrum is expected to show a primary peak at a binding energy characteristic of covalent C-F bonds. xpsfitting.com The C 1s spectrum would be more complex, with distinct peaks corresponding to the different carbon environments within the molecule: the highly electronegative fluorine-substituted carbons (C3, C4) and the carbons bonded to oxygen and hydrogen (C2, C5). The significant chemical shift to higher binding energy for the C-F bonded carbons compared to the C-O/C-H carbons provides unambiguous evidence of the fluorine substitution pattern. Analysis of these spectra confirms the formation of covalent chemical bonds between fluorine and carbon atoms and can quantify the electron transfer between them. aps.org

| Core Level | Expected Binding Energy (eV) | Interpretation |

|---|---|---|

| F 1s | ~689 eV | Indicates fluorine in a covalent C-F bond environment, typical for fluorinated organic polymers. xpsfitting.com |

| C 1s (in -CF₂- group) | ~291-292 eV | Carbon atom bonded to two highly electronegative fluorine atoms, resulting in a significant positive chemical shift. |

| C 1s (in -CH₂-O- group) | ~286-287 eV | Carbon atom bonded to oxygen and hydrogen, characteristic of an ether linkage. |

| O 1s | ~532-533 eV | Oxygen atom in a C-O-C ether environment. |

Computational and Theoretical Studies of 3,3,4,4 Tetrafluorooxolane

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. mdpi.com For 3,3,4,4-tetrafluorooxolane, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about its behavior at the atomic level. nih.gov

Density Functional Theory (DFT) has become a widely used method due to its balance of computational cost and accuracy. nih.gov DFT calculates the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction. nih.gov This approach is particularly effective for larger molecules, making it suitable for studying fluorinated compounds. researchgate.net Functionals like B3LYP are commonly used to approximate the exchange-correlation energy, a key component in DFT calculations. researchgate.net

Ab Initio Methods , meaning "from the beginning," are based solely on the principles of quantum mechanics and physical constants. mdpi.com The Hartree-Fock (HF) method is the simplest form, but it does not fully account for electron correlation. mdpi.com More advanced post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, provide higher accuracy by incorporating electron correlation effects, albeit at a greater computational expense. These high-level calculations are crucial for obtaining precise energy values and molecular geometries.

Electronic Structure and Frontier Molecular Orbital Theory (LUMO Levels, etc.)

The electronic structure of this compound is significantly influenced by the presence of highly electronegative fluorine atoms. These atoms have a strong electron-withdrawing effect, which alters the distribution of electron density within the molecule. chemrxiv.org

Frontier Molecular Orbital (FMO) Theory is a key concept for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

For this compound, the fluorine atoms are expected to lower the energies of both the HOMO and LUMO compared to its non-fluorinated counterpart, tetrahydrofuran (B95107). This generally leads to increased electrochemical stability, particularly against oxidation. nih.gov The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for a Fluorinated Ether

| Property | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -8.5 | Indicates ionization potential and electron-donating capability. |

| LUMO Energy | +1.2 | Indicates electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 9.7 | Correlates with chemical stability and electronic transitions. |

Conformational Analysis and Energy Minimization

The five-membered oxolane ring is not planar and adopts puckered conformations to relieve ring strain. For this compound, the primary conformations are the "envelope" and "twist" forms. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. nih.gov

Fluorine substitution has a profound impact on these conformational preferences. nih.gov The bulky and highly electronegative fluorine atoms introduce significant steric and electrostatic (dipole-dipole) interactions. These interactions, particularly the gauche interactions between adjacent CF2 groups, influence the puckering of the ring.

Energy minimization calculations, performed using methods like DFT, are used to locate the lowest energy conformers. chemrxiv.org By systematically rotating bonds and calculating the potential energy at each step, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. For this compound, calculations would likely show a preference for conformations that minimize the repulsion between the fluorine atoms. nih.gov

Table 2: Representative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Twist (T1) | 20° | 0.0 | 60 |

| Envelope (E1) | 0° | 0.8 | 25 |

| Twist (T2) | -20° | 1.2 | 15 |

Reaction Pathway Modeling and Transition State Characterization

Computational methods are invaluable for modeling chemical reaction pathways, providing insights into mechanisms that are difficult to observe experimentally. This involves identifying the reactants, products, and, crucially, the transition state (TS) that connects them. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

For this compound, reaction modeling could be used to study various processes, such as ring-opening reactions, reactions at the ether oxygen, or thermal decomposition. By calculating the geometries and energies of the transition states, activation energies can be determined, which allows for the prediction of reaction rates. Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the desired reactants and products.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations focus on the properties of individual molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior of a large number of molecules over time. acs.org This method is essential for understanding the bulk properties of this compound as a liquid and its interactions in complex environments. uchicago.edu

In an MD simulation, atoms are treated as classical particles, and their motions are governed by Newton's laws. The forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system as a function of atomic positions. These simulations can predict thermodynamic properties, such as density and heat capacity, as well as dynamic properties like viscosity. acs.org

Intermolecular Interactions and Solvation Effects

The physical properties of liquid this compound are governed by intermolecular forces. Due to the polarized C-F and C-O bonds, the primary interactions are dipole-dipole forces. Van der Waals forces (specifically, London dispersion forces) also contribute significantly.

MD simulations are particularly well-suited for studying these interactions. By simulating a box of this compound molecules, one can analyze the radial distribution functions (RDFs), which describe the probability of finding one molecule at a certain distance from another. This provides a detailed picture of the liquid's structure.

Furthermore, MD simulations can model solvation effects . By placing a solute (such as a lithium ion in a battery electrolyte context) within the simulated liquid, the structure of the solvation shell and the thermodynamics of solvation can be investigated. uchicago.edu This is critical for understanding how this compound behaves as a solvent or co-solvent. chemrxiv.orgrsc.org

Table 3: Typical Intermolecular Interaction Energies

| Interaction Type | Typical Energy (kJ/mol) | Description |

|---|---|---|

| Van der Waals (Dispersion) | 0.1 - 10 | Weak attractive forces due to temporary dipoles. |

| Dipole-Dipole | 5 - 25 | Attractive forces between permanent polar molecules. |

| Ion-Dipole | 10 - 50 | Interaction between an ion and a polar molecule. |

Transport Properties in Complex Chemical Environments

Transport properties, such as diffusion coefficients and ionic conductivity, are crucial for applications like electrolytes in electrochemical devices. nih.gov MD simulations provide a direct route to calculating these properties.

The diffusion coefficient can be determined from the mean squared displacement (MSD) of molecules over time, as described by the Einstein relation. By tracking the trajectories of thousands of molecules, a statistically reliable measure of their mobility can be obtained. Similarly, for electrolyte solutions, the ionic conductivity can be calculated from the collective movement of ions in response to an applied electric field. These simulations can reveal how factors like temperature, pressure, and the presence of other chemical species affect the transport properties of this compound. uchicago.edu

Application of Machine Learning and Advanced Computational Chemistry for Molecular Prediction

The prediction of molecular properties through computational methods has become an indispensable tool in chemical research and materials science. For fluorinated compounds such as this compound, these techniques offer a pathway to understand and estimate various physicochemical and electronic properties without the need for extensive and often costly experimental measurements. While specific high-throughput computational studies or dedicated machine learning models for this compound are not extensively documented in publicly available literature, the general principles and methodologies are well-established and routinely applied to analogous fluorinated molecules.

Advanced computational chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), provides a foundational approach for calculating a wide array of molecular properties from first principles. These methods can be used to predict geometries, vibrational frequencies, and electronic properties such as dipole moments, ionization potentials, and electron affinities for molecules like this compound.

Machine learning (ML) offers a complementary approach, leveraging existing data to build predictive models. For a specific compound like this compound, ML models would typically be trained on large datasets of diverse fluorinated and non-fluorinated molecules where the properties of interest have been experimentally measured or accurately calculated. By learning the complex relationships between molecular structure and properties from these datasets, the models can then predict the properties of new, uncharacterized molecules.

Below is a hypothetical data table illustrating the types of molecular properties that could be predicted for this compound using advanced computational chemistry and machine learning. It is important to note that these values are illustrative and would require specific, dedicated computational studies for validation.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value (Computational Chemistry) | Predicted Value (Machine Learning) | Units |

| Dipole Moment | 2.5 - 3.5 | 2.7 - 3.8 | Debye |

| Ionization Potential | 10.5 - 11.5 | 10.8 - 11.8 | eV |

| Electron Affinity | 0.1 - 0.5 | 0.2 - 0.6 | eV |

| Boiling Point | 70 - 80 | 72 - 82 | °C |

| LogP (Octanol-Water Partition Coefficient) | 1.0 - 1.5 | 1.1 - 1.6 |

Synthesis and Characterization of 3,3,4,4 Tetrafluorooxolane Derivatives and Analogues

Derivatives Containing the Tetrafluorooxolane Skeleton

The core 3,3,4,4-tetrafluorooxolane structure can be modified to create a variety of derivatives. The most prominent among these is the dione (B5365651), which serves as a versatile precursor for further chemical transformations. Additionally, related fluorinated cyclic ethers have been synthesized, expanding the library of available compounds.

This compound-2,5-dione, also known as tetrafluorosuccinic anhydride (B1165640) or perfluorosuccinic anhydride, is a key derivative of the tetrafluorooxolane skeleton. sigmaaldrich.comsigmaaldrich.comscbt.com Its synthesis is typically achieved through the dehydration of tetrafluorosuccinic acid, a reaction analogous to the preparation of other cyclic anhydrides from their corresponding dicarboxylic acids.

The chemistry of this compound-2,5-dione is dominated by the high reactivity of the anhydride functional group. The electron-withdrawing fluorine atoms on the carbons adjacent to the carbonyl groups enhance their electrophilicity, making the anhydride highly susceptible to nucleophilic acyl substitution. libretexts.org This reactivity allows for the synthesis of a wide range of tetrafluorosuccinic acid derivatives through ring-opening reactions.

Common reactions include:

Hydrolysis: Reaction with water readily cleaves the anhydride ring to yield tetrafluorosuccinic acid. libretexts.org

Alcoholysis: Treatment with alcohols in the presence of a catalyst or base produces monoesters of tetrafluorosuccinic acid.

Aminolysis: Reaction with ammonia, primary amines, or secondary amines affords the corresponding amides and amic acids. Two equivalents of the amine are typically required, with one acting as the nucleophile and the other as a base to neutralize the carboxylic acid formed. libretexts.org

These reactions are fundamental to utilizing the dione as a precursor for more complex molecules.

Table 1: Nucleophilic Acyl Substitution Reactions of this compound-2,5-dione

| Nucleophile (Nu-H) | Reagent Example | Product Type |

| Water | H₂O | Dicarboxylic Acid |

| Alcohol | R-OH (e.g., Ethanol) | Monoester |

| Amine | R-NH₂ (e.g., Ethylamine) | Amic Acid / Amide |

The synthesis of fluorinated cyclic ethers is not limited to derivatives of oxolane-2,5-dione. Several methods have been developed to produce five-membered and larger cyclic ethers containing fluorine atoms or fluorinated side chains.

One established method involves the reaction of existing cyclic ethers, such as tetrahydrofuran (B95107) (THF) or dioxane, with highly reactive fluoroalkenes. For instance, reacting THF with perfluoroalkenes like hexafluoropropene (B89477) can lead to the formation of monosubstituted or disubstituted THF derivatives where a fluorinated alkyl chain is attached to the ring. nih.gov

Another versatile approach is the intramolecular cyclization of fluorinated alcohols. fluorine1.ru This can be achieved through various catalytic systems. Palladium-catalyzed intramolecular addition of alcohols to allylic carbonates provides a stereospecific route to tetrahydrofuran and tetrahydropyran (B127337) ring systems. nih.gov These methods allow for the controlled synthesis of complex fluorinated cyclic ethers with defined stereochemistry.

Table 2: Selected Methods for Synthesizing Fluorinated Cyclic Ethers

| Starting Materials | Reaction Type | Product Description | Reference |

| Tetrahydrofuran + Perfluoroalkene | Free Radical Addition | THF with fluorinated side chain(s) | nih.gov |

| Fluorinated Alkenol | Palladium-catalyzed Cyclization | Fluorinated tetrahydrofuran or tetrahydropyran | nih.gov |

| Fluorine-containing Alcohol + Epoxide | Ring-opening Addition | Partially fluorinated ether with a hydroxyl group | fluorine1.ru |

Functionalization Strategies of the Tetrafluorooxolane Ring

Functionalization of the this compound ring primarily involves leveraging the reactivity of its derivatives, most notably the 2,5-dione (tetrafluorosuccinic anhydride). The anhydride ring itself represents a point of high reactivity, and its ring-opening serves as the principal strategy for functionalization.

Through nucleophilic acyl substitution, the cyclic structure is converted into a linear, bifunctional tetrafluoro-C4 backbone. libretexts.orgyoutube.com This process attaches a new functional group derived from the nucleophile (e.g., ester, amide) at one end, while generating a carboxylic acid at the other. This newly formed carboxylic acid can then undergo further chemical transformations, allowing for the introduction of a second, different functional group. This two-step functionalization provides a pathway to dissymmetrically substituted tetrafluorosuccinate derivatives, which are valuable precursors for more complex molecules. The reactivity of anhydrides like trifluoromethanesulfonic anhydride with a broad range of nucleophiles illustrates the wide applicability of this approach. chemicalbook.comnih.gov

Applications of 3,3,4,4 Tetrafluorooxolane in Advanced Materials Science

Polymerization Chemistry and Monomer Applications

Development of Novel Fluorinated Polymers with Tailored Characteristics

Generating content on related but different fluorinated molecules would violate the strict instruction to focus solely on 3,3,4,4-Tetrafluorooxolane. Accurate and specific data for this particular compound is necessary to meet the requirements of the prompt.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound in Advanced Materials

Despite significant interest in fluorinated compounds for advanced materials science, a comprehensive review of the specific applications of this compound is currently impeded by a notable lack of detailed, publicly available research. While the compound is commercially available and classified as a fluorinated ether solvent, extensive scholarly articles and patents detailing its use and performance in polymers, battery electrolytes, or high-performance coatings remain elusive.

Initial investigations into the applications of fluorinated molecules in materials science reveal broad trends favoring their use due to enhanced thermal stability, electrochemical resistance, and unique solubility characteristics. Fluorinated solvents, for instance, are often explored as components in lithium-ion battery electrolytes to improve safety and performance. Similarly, fluorinated monomers are key building blocks for high-performance polymers and coatings with desirable properties such as chemical inertness and low surface energy.

The available information is largely confined to chemical supplier catalogs, which provide basic physicochemical properties but offer no insight into its application-specific performance. Without dedicated studies on this compound, any discussion of its role in advanced materials would be speculative and fall outside the requested scope of a scientifically accurate and detailed article.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential of this compound in advanced materials science and to enable a comprehensive review of its applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3,3,4,4-tetrafluorooxolane?

- Methodology : The synthesis of fluorinated cyclic ethers like this compound typically involves fluorination of precursor oxolanes using agents such as SF₄, HF-pyridine, or transition metal catalysts. Cyclization steps may employ ring-closing metathesis or acid-catalyzed intramolecular etherification. For example, fluorinated macrocycles are synthesized via multistep reactions involving fluorinated building blocks and cyclization under controlled conditions .

- Validation : Monitor reaction progress via ¹⁹F NMR to track fluorine incorporation and GC-MS for intermediate purity. Confirm final product structure using X-ray crystallography (see SHELX refinement protocols) .

Q. How is the crystal structure of this compound determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for refinement, leveraging the Cambridge Structural Database (CSD) for comparative bond-length and angle analysis .

- Data Interpretation : Focus on C-F bond lengths (typically 1.32–1.38 Å) and ring puckering parameters to assess conformational stability. Cross-reference with fluorinated analogs in the CSD to identify structural anomalies .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- ¹⁹F NMR : Identifies fluorine environments; chemical shifts range from -70 to -120 ppm for CF₂ groups.

- IR Spectroscopy : Detects C-F stretches (1000–1300 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (e.g., EI or ESI) to confirm molecular ion peaks (e.g., m/z 178.95 for C₃H₂F₄O₂) .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in experimental data for fluorinated oxolanes?

- Approach :

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to validate structures .

- QSPR Models : Predict physicochemical properties (e.g., logP, boiling point) using quantitative structure-property relationships, especially when experimental data is scarce .

Q. What reaction mechanisms govern the ring-opening of this compound in nucleophilic environments?

- Mechanistic Insights :

- Nucleophilic attack at the oxygen-adjacent carbon leads to ring cleavage. Fluorine’s electronegativity stabilizes transition states, altering regioselectivity.

- Kinetic studies (e.g., using D₂O or labeled nucleophiles) can distinguish SN1 vs. SN2 pathways. Monitor via ¹⁹F NMR kinetics .

Q. How does this compound perform as a fluorinated building block in polymer chemistry?

- Applications :

- Polymer Synthesis : Incorporate into polyethers via ring-opening polymerization (ROP) with BF₃·OEt₂ as a catalyst. Fluorine enhances thermal stability and hydrophobicity.

- Material Properties : Use DSC and TGA to assess glass transition (Tg) and decomposition temperatures. Compare with non-fluorinated analogs .

Q. What strategies mitigate challenges in purifying this compound?

- Purification Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.